![molecular formula C16H17N3O3S B2982933 ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate CAS No. 1171794-23-2](/img/structure/B2982933.png)
ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate
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Overview
Description
Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate is a chemical compound with the molecular formula C11H12O3 . It is also known by other names such as Ethyl (4-Methylphenyl)(oxo)acetate, Ethyl 4-Methylbenzoylformate, and Ethyl (4-Methylphenyl)glyoxylate .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed through various spectroscopic techniques. NMR spectroscopy can also be used to confirm its structure .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a boiling point of 304 °C and a flash point of 128 °C . The specific gravity at 20/20 is 1.09 . Its purity, as determined by Gas Chromatography (GC), is reported to be more than 98.0% .Scientific Research Applications
Organic Synthesis and Drug Design
This compound can serve as a building block in organic synthesis, particularly in the design and development of new pharmaceuticals. Its structure, which includes a thieno[3,4-c]pyrazole moiety, is of interest due to the pharmacological properties associated with pyrazole derivatives . These properties make it a valuable precursor in the synthesis of compounds with potential therapeutic effects.
Material Science
In material science, the compound’s unique chemical structure could be utilized in the development of organic semiconductors. Thieno[3,4-c]pyrazole derivatives have shown promise in the creation of materials with good electronic properties, which are essential for the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Catalysis
The compound may act as a ligand for transition metal catalysts. The nitrogen atoms in the pyrazole ring can coordinate to metals, potentially leading to catalysts that are useful in various chemical reactions, including those that are important in industrial processes .
Biological Studies
Ethyl 2-oxoacetate derivatives are known to have biological activity. This particular compound could be studied for its bioactivity, including potential antibacterial, antifungal, or anticancer properties. It could also serve as a scaffold for the development of new bioactive molecules .
Agricultural Chemistry
Compounds with the thieno[3,4-c]pyrazole core have been explored for their use in agriculture. They could be investigated for their potential as novel pesticides or herbicides, contributing to the development of new products to protect crops against pests and diseases .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the compound undergoes a series of reactions involving initial thiohydrazonate formation, intermolecular cyclization, and elimination of a water molecule or through 1,3-dipolar cycloaddition of nitrile imine to the c=s double bond to afford thiadiazole via elimination of nh3 .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19221) and physical state (solid) suggest that it may have certain pharmacokinetic properties .
Result of Action
A compound with a similar structure displayed superior antipromastigote activity, being more active than the standard drugs miltefosine and amphotericin b deoxycholate . This suggests that this compound may also have significant biological activity.
properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-16(21)15(20)17-14-12-8-23-9-13(12)18-19(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVULYPADXYHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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